![molecular formula C11H13NO4 B145074 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 138621-63-3](/img/structure/B145074.png)
3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Overview
Description
“3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid” is a compound with the CAS Number: 138621-63-3 and a molecular weight of 223.23 . Its IUPAC name is 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-beta-alanine .
Synthesis Analysis
The synthesis of compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Anticonvulsant Activity
The compound has been used in the synthesis of new amino amides and amino esters, which have shown promising anticonvulsant activity . This is achieved through the alkaline hydrolysis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carbonitrile, which gives the corresponding carboxylic acid. This acid is then converted to carbonyl chloride, which reacts with N, N-di-alkylalkane-α,ω-diamines and dialkylaminoalkanols to afford new amino amides and amino esters .
Ligands for Sigma Receptors
3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, which can be synthesized from this compound, represent a novel class of ligands for sigma receptors . They have nanomolar affinity to the σ1 subtype. This property might promote the development of agents for cardiovascular, neurodegenerative, and proliferative pathologies .
Antiviral Activity
Compounds derived from “3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid” have exhibited substantial antiviral activity .
Antihypertensive Activity
3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, synthesized from this compound, have demonstrated interesting antihypertensive effects .
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory effects .
Diuretic Activity
Another application of these compounds is their diuretic effects .
Antiproliferative Activity
They have also shown antiproliferative activity, which could be useful in the development of anticancer drugs .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid are cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in nerve function and inflammation, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . The inhibition of cholinestrases prevents the breakdown of acetylcholine, a neurotransmitter, leading to increased levels of acetylcholine. The inhibition of lipoxygenase enzymes disrupts the synthesis of leukotrienes, which are involved in inflammatory responses.
Biochemical Pathways
The affected pathways include the cholinergic pathway and the arachidonic acid pathway . The increased levels of acetylcholine in the cholinergic pathway can enhance nerve transmission. The disruption of leukotriene synthesis in the arachidonic acid pathway can reduce inflammation.
Pharmacokinetics
The compound’s molecular weight of 22323 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in enhanced nerve transmission due to increased acetylcholine levels and reduced inflammation due to decreased leukotriene synthesis . It has also shown antibacterial activity, inhibiting bacterial biofilm growth .
properties
IUPAC Name |
3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGUEQZBLIGCEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393426 | |
Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
CAS RN |
138621-63-3 | |
Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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